molecular formula C17H19ClN2O3 B10838588 (R)-N2-{4-[(3-chlorobenzyl)oxy]benzyl}serinamide

(R)-N2-{4-[(3-chlorobenzyl)oxy]benzyl}serinamide

Cat. No.: B10838588
M. Wt: 334.8 g/mol
InChI Key: WYDCYPPIJUASJE-MRXNPFEDSA-N
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Description

®-N2-{4-[(3-chlorobenzyl)oxy]benzyl}serinamide is a synthetic organic compound characterized by the presence of a serinamide backbone with a 3-chlorobenzyl ether substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N2-{4-[(3-chlorobenzyl)oxy]benzyl}serinamide typically involves multiple steps, starting with the preparation of the serinamide backbone. The key steps include:

Industrial Production Methods

Industrial production of ®-N2-{4-[(3-chlorobenzyl)oxy]benzyl}serinamide may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Benzylic alcohols, ketones.

    Reduction: Amines.

    Substitution: Azides, thioethers.

Scientific Research Applications

®-N2-{4-[(3-chlorobenzyl)oxy]benzyl}serinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-N2-{4-[(3-chlorobenzyl)oxy]benzyl}serinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N2-{4-[(3-chlorobenzyl)oxy]benzyl}serinamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 3-chlorobenzyl group can enhance its binding affinity and selectivity for certain enzymes or receptors compared to its analogs.

Properties

Molecular Formula

C17H19ClN2O3

Molecular Weight

334.8 g/mol

IUPAC Name

(2R)-2-[[4-[(3-chlorophenyl)methoxy]phenyl]methylamino]-3-hydroxypropanamide

InChI

InChI=1S/C17H19ClN2O3/c18-14-3-1-2-13(8-14)11-23-15-6-4-12(5-7-15)9-20-16(10-21)17(19)22/h1-8,16,20-21H,9-11H2,(H2,19,22)/t16-/m1/s1

InChI Key

WYDCYPPIJUASJE-MRXNPFEDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)CN[C@H](CO)C(=O)N

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)CNC(CO)C(=O)N

Origin of Product

United States

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